3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid
Overview
Description
This compound is an imidazole derivative . It is also related to the compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular weight of a similar compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid, is 409.46 . The molecular formula is C18H23N3O6S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alkylation, ring-opening, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and HPLC .Scientific Research Applications
Synthesis and Sensing Applications
- Fluorescent Chemosensors : Imidazole derivatives, closely related to the compound , have been utilized as reversible luminescent sensors for the detection of cyanide and mercury ions. These sensors operate through fluorescence quenching mechanisms and offer low detection limits for CN- ions in mixed aqueous systems, demonstrating potential for environmental monitoring and safety applications (Emandi et al., 2018).
Medical Imaging
- [99(m)Tc(OH2)3(CO)3]+ Based Mixed Ligand Concept : A mixed ligand fac-tricarbonyl concept employing imidazole derivatives, including compounds similar to the one , facilitates the labeling of bioactive molecules. This approach allows for the adjustment of physico-chemical properties of conjugates, making it significant for developing imaging agents in medical diagnostics (Mundwiler et al., 2004).
Material Science and Polymer Chemistry
- Cyclopolymerization Initiators : The compound's framework has been implicated in the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds. This is pivotal in the development of advanced materials and polymers with specific optical properties (Zimmermann & Seebach, 1987).
Organic Synthesis and Chemical Reactions
- Building Blocks in Organic Synthesis : tert-Butyl phenylazocarboxylates, with structural resemblance to the subject compound, serve as versatile intermediates in organic synthesis. They facilitate nucleophilic substitutions and radical reactions, highlighting their utility in constructing complex organic frameworks (Jasch et al., 2012).
Antimicrobial Activity
- Antimicrobial Compound Synthesis : Derivatives originating from similar structures have been synthesized and tested for antimicrobial activities, showing strong activities against various microorganisms. This underscores the potential for developing new antimicrobial agents (Pund et al., 2020).
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-11-7-5-4-6-10(11)16-12(17)8-9-13(18)19/h4-7H,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYMPBDPJJFREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672843 | |
Record name | 3-[1-(tert-Butoxycarbonyl)-1H-benzimidazol-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953061-74-0 | |
Record name | 3-[1-(tert-Butoxycarbonyl)-1H-benzimidazol-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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